

Chemical Structures of Retinol and its Derivatives

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Compound of Interest

Compound Name: *Renierol*

Cat. No.: *B1222951*

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Retinoids, a class of compounds derived from vitamin A, play crucial roles in a variety of biological processes, including vision, cell growth and differentiation, and immune function. They are broadly classified into natural and synthetic retinoids. Natural retinoids include retinol, retinal, retinoic acid, and retinyl esters. Synthetic retinoids have been developed to enhance stability and selectivity for specific receptors.

Natural Retinoids

Natural retinoids are derived from dietary sources, primarily as retinyl esters from animal products and as provitamin A carotenoids from plants.

- **Retinol (Vitamin A):** A fat-soluble vitamin essential for vision and other physiological functions.
- **Retinal (Retinaldehyde):** The aldehyde form of retinol, which is a key component of the visual cycle.
- **Retinoic Acid:** The carboxylic acid form of retinol, it acts as a signaling molecule that regulates gene expression.
- **Retinyl Esters:** The storage form of retinol in the body, most commonly as retinyl palmitate.

Synthetic Retinoids

Synthetic retinoids are structurally related to vitamin A and are designed to modulate specific biological pathways, often with improved therapeutic profiles.

- **First Generation:** These include compounds like tretinoin (all-trans-retinoic acid) and isotretinoin (13-cis-retinoic acid), which are structurally very similar to natural retinoic acid.
- **Second Generation:** This generation includes etretinate and its active metabolite, acitretin. These are aromatic retinoids with a modified polyene chain.
- **Third Generation (Arotinoids):** These compounds, such as adapalene, tazarotene, and bexarotene, have more rigid structures, often incorporating aromatic rings, which provides greater receptor selectivity.

The chemical properties of these key natural and synthetic retinoids are summarized in the table below.

Compound	Type	Molecular Formula	Molecular Weight (g/mol)	IUPAC Name
Retinol	Natural	C20H30O	286.45	(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol
Retinal	Natural	C20H28O	284.44	(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenal
Retinoic Acid	Natural	C20H28O2	300.44	(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Retinyl Acetate	Natural Ester	C22H32O2	328.49	(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenyl acetate
Retinyl Palmitate	Natural Ester	C36H60O2	524.86	Hexadecanoic acid, (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex

				-1-en-1-yl)nona-2,4,6,8-tetraenyl ester
Etretinate	Synthetic (2nd Gen)	C23H30O3	354.48	Ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate
Acitretin	Synthetic (2nd Gen)	C21H26O3	326.43	(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Adapalene	Synthetic (3rd Gen)	C28H28O3	412.52	6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid
Tazarotene	Synthetic (3rd Gen)	C21H21NO2S	351.46	Ethyl 6-[2-(4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylate
Bexarotene	Synthetic (3rd Gen)	C24H28O2	348.48	4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-

yl)ethenyl]benzoi
c acid

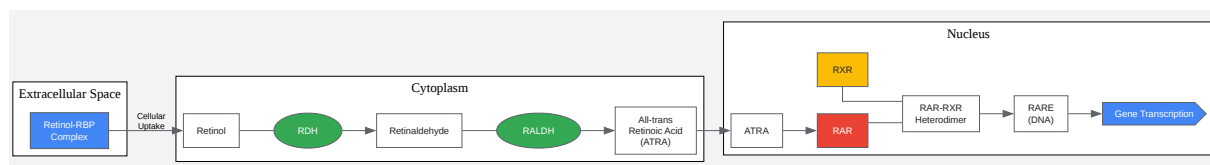
Signaling Pathways of Retinol and its Derivatives

Retinoids exert their biological effects through distinct signaling pathways. The two most well-characterized are the retinoic acid signaling pathway, which regulates gene expression, and the visual cycle, which is fundamental for vision.

Retinoid Metabolism and Retinoic Acid Signaling

The metabolism of retinol to its active form, retinoic acid, and the subsequent signaling cascade is a tightly regulated process.

- **Uptake and Transport:** Dietary retinol and carotenoids are absorbed in the intestine and transported to the liver via chylomicrons. From the liver, retinol is transported in the bloodstream bound to retinol-binding protein (RBP).
- **Cellular Uptake and Conversion:** Target cells take up retinol from the RBP complex. Inside the cell, retinol is reversibly oxidized to retinaldehyde by retinol dehydrogenases (RDHs). Retinaldehyde is then irreversibly oxidized to all-trans-retinoic acid (ATRA) by retinaldehyde dehydrogenases (RALDHs).
- **Nuclear Receptor Activation:** ATRA enters the nucleus and binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This ligand-receptor complex then binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes.
- **Gene Transcription:** The binding of the RAR-RXR heterodimer to RAREs modulates the transcription of hundreds of genes involved in cell proliferation, differentiation, and apoptosis.



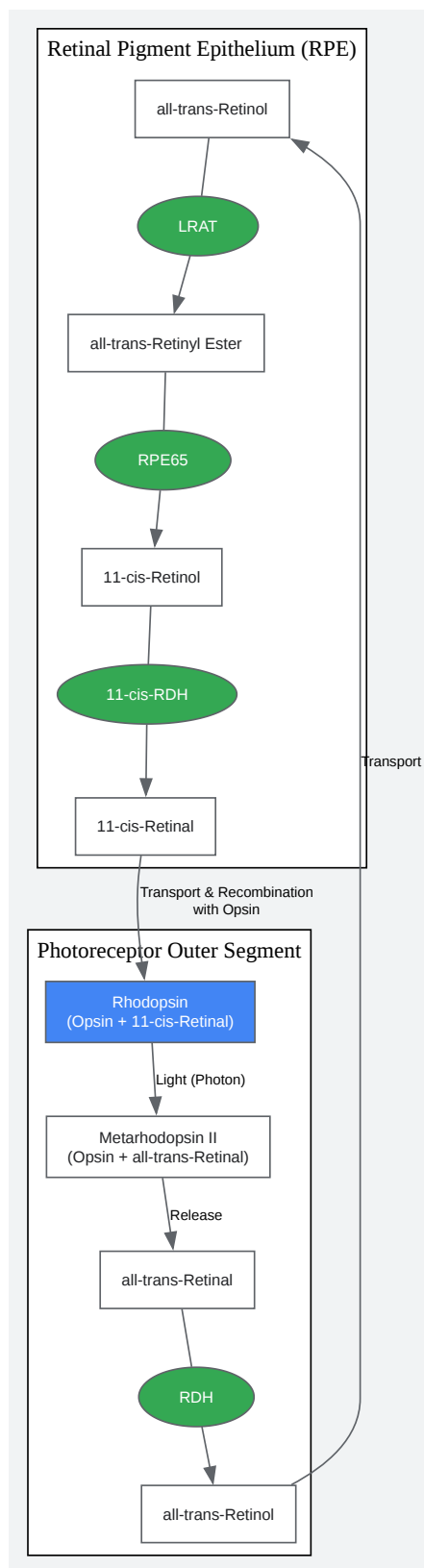
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Retinoic Acid Signaling Pathway

The Visual Cycle

The visual cycle is a series of enzymatic reactions that regenerate the visual chromophore, 11-cis-retinal, which is essential for vision. This process primarily occurs in the retinal pigment epithelium (RPE) and photoreceptor cells of the eye.

- **Photoisomerization:** In the photoreceptor outer segments, the absorption of a photon by rhodopsin (a complex of opsin and 11-cis-retinal) causes the isomerization of 11-cis-retinal to all-trans-retinal. This conformational change initiates the visual signal transduction cascade.
- **Reduction and Transport:** All-trans-retinal is released from opsin and reduced to all-trans-retinol by retinol dehydrogenase (RDH). All-trans-retinol is then transported from the photoreceptor outer segment to the RPE.
- **Esterification and Isomerization:** In the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT). These esters are then converted to 11-cis-retinol by the isomerohydrolase RPE65.
- **Oxidation and Transport:** 11-cis-retinol is oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenase. The newly synthesized 11-cis-retinal is then transported back to the photoreceptor outer segments, where it can combine with opsin to regenerate rhodopsin, completing the cycle.



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The Visual Cycle

Experimental Protocols

The study of retinol and its derivatives requires a range of analytical and cell-based techniques. Below are detailed methodologies for key experiments.

Quantitative Analysis of Retinoids by HPLC

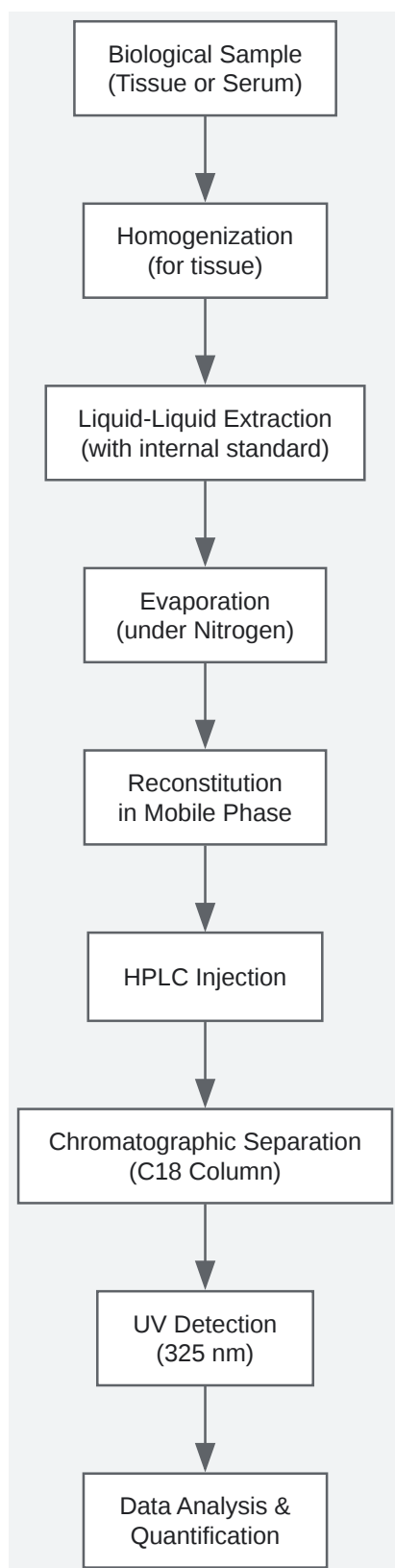
High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of retinoids in biological samples.

Objective: To quantify the levels of retinol and retinyl esters in tissue or serum samples.

Methodology:

- Sample Preparation (Extraction):
 - Homogenize tissue samples (e.g., liver, adipose) in a suitable buffer. For serum, use directly.
 - Add an internal standard (e.g., retinyl acetate) to the homogenate or serum.
 - Perform a liquid-liquid extraction using a mixture of organic solvents (e.g., hexane/isopropanol) to separate the lipophilic retinoids from the aqueous phase.
 - Evaporate the organic phase to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in the mobile phase for HPLC analysis.
 - Note: All procedures should be performed under dim light to prevent photo-oxidation of the retinoids.
- HPLC Analysis:
 - Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is typically used.
 - Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and water is employed for separation.

- Detection: Retinoids are detected by their UV absorbance, typically at 325 nm.
- Quantification: The concentration of each retinoid is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of the retinoids.



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Workflow for HPLC Analysis of Retinoids

Cell-Based Reporter Assay for RAR/RXR Activation

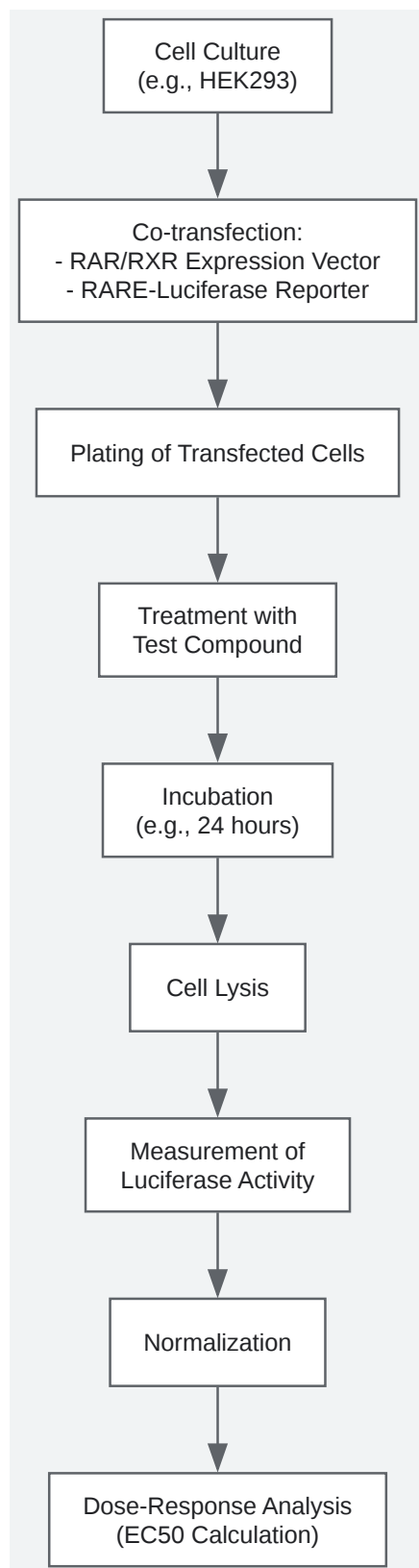
Reporter gene assays are used to screen for and characterize the activity of compounds that modulate RAR and RXR signaling.

Objective: To determine if a test compound can activate RARs or RXRs.

Methodology:

- Cell Culture and Transfection:
 - Use a suitable mammalian cell line (e.g., HEK293, HeLa).
 - Co-transfect the cells with two plasmids:
 - An expression vector containing the gene for the human RAR or RXR of interest.
 - A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a RARE.
 - A control plasmid (e.g., expressing β -galactosidase) can be included for normalization of transfection efficiency.
- Compound Treatment:
 - Plate the transfected cells in a multi-well plate.
 - Treat the cells with various concentrations of the test compound. Include a known agonist (e.g., all-trans-retinoic acid for RARs, bexarotene for RXRs) as a positive control and a vehicle control (e.g., DMSO).
- Luciferase Assay:
 - After an appropriate incubation period (e.g., 24 hours), lyse the cells.
 - Measure the luciferase activity in the cell lysates using a luminometer.
 - Normalize the luciferase activity to the control reporter (e.g., β -galactosidase activity) or total protein concentration.

- Data Analysis:
 - Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.
 - Calculate the EC50 value (the concentration of the compound that elicits a half-maximal response) to determine the potency of the compound.



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Workflow for RAR/RXR Reporter Gene Assay

Analysis of Gene Expression Changes

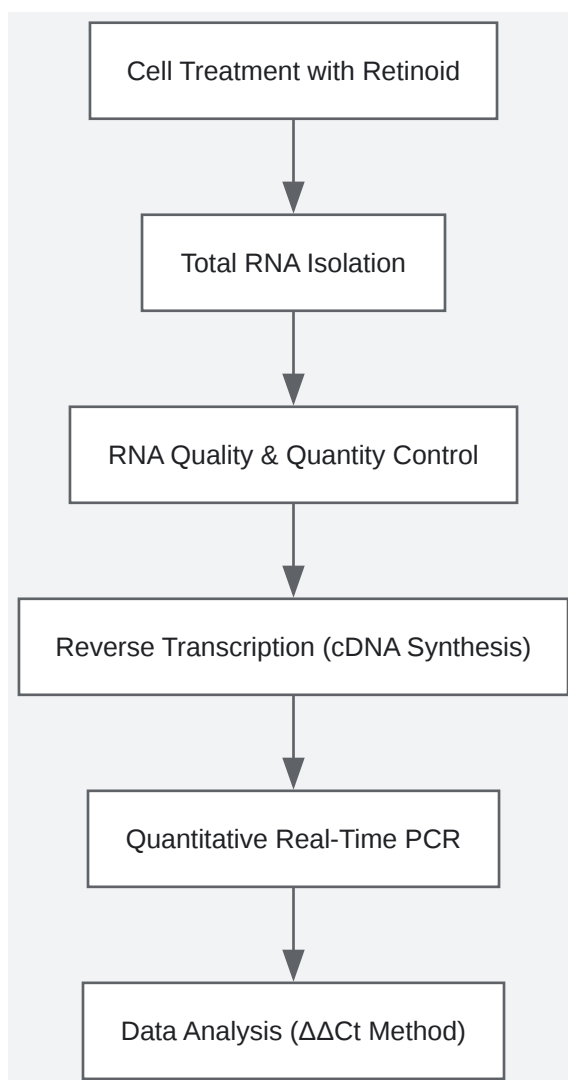
To understand the downstream effects of retinoid signaling, changes in gene expression can be measured using techniques like quantitative real-time PCR (qRT-PCR) or microarrays.

Objective: To determine the effect of a retinoid on the expression of specific target genes.

Methodology:

- Cell Culture and Treatment:
 - Culture a relevant cell line (e.g., keratinocytes, melanoma cells) to a desired confluency.
 - Treat the cells with the retinoid of interest at a specific concentration and for various time points. Include a vehicle-treated control group.
- RNA Isolation:
 - Harvest the cells and isolate total RNA using a commercial kit or a standard protocol (e.g., TRIzol extraction).
 - Assess the quality and quantity of the isolated RNA using spectrophotometry and gel electrophoresis.
- Reverse Transcription:
 - Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
- Quantitative Real-Time PCR (qRT-PCR):
 - Perform PCR using the synthesized cDNA, gene-specific primers for the target gene(s) and a reference gene (e.g., GAPDH, β -actin), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
 - Monitor the amplification of the PCR product in real-time.
- Data Analysis:

- Determine the cycle threshold (Ct) value for each gene in each sample.
- Calculate the relative change in gene expression in the retinoid-treated samples compared to the control samples using the $\Delta\Delta C_t$ method, after normalizing to the reference gene.



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Workflow for Gene Expression Analysis by qRT-PCR

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